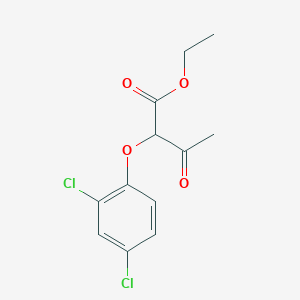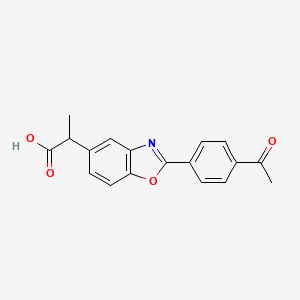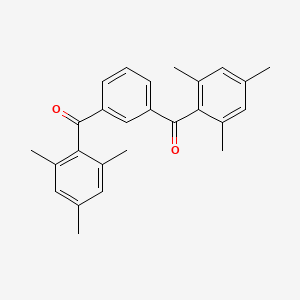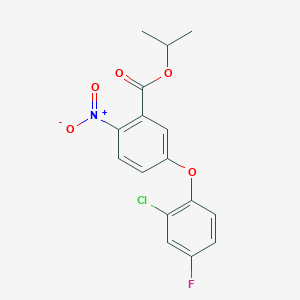
Propan-2-yl 5-(2-chloro-4-fluorophenoxy)-2-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propan-2-yl 5-(2-chloro-4-fluorophenoxy)-2-nitrobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a nitro group, a chloro-fluoro substituted phenoxy group, and an ester linkage with propan-2-yl
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 5-(2-chloro-4-fluorophenoxy)-2-nitrobenzoate typically involves the esterification of 5-(2-chloro-4-fluorophenoxy)-2-nitrobenzoic acid with propan-2-ol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and solvents that can be easily recycled is also common to reduce production costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Propan-2-yl 5-(2-chloro-4-fluorophenoxy)-2-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester linkage can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Amines or thiols, often in the presence of a base such as sodium hydroxide.
Hydrolysis: Aqueous acid or base, such as hydrochloric acid or sodium hydroxide.
Major Products
Reduction: 5-(2-chloro-4-fluorophenoxy)-2-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 5-(2-chloro-4-fluorophenoxy)-2-nitrobenzoic acid and propan-2-ol.
Applications De Recherche Scientifique
Propan-2-yl 5-(2-chloro-4-fluorophenoxy)-2-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Propan-2-yl 5-(2-chloro-4-fluorophenoxy)-2-nitrobenzoate depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The presence of the nitro group and the chloro-fluoro substituted phenoxy group can influence its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propan-2-yl 5-(2-chloro-4-fluorophenoxy)-2-aminobenzoate: Similar structure but with an amino group instead of a nitro group.
Propan-2-yl 5-(2-chloro-4-fluorophenoxy)-2-hydroxybenzoate: Similar structure but with a hydroxy group instead of a nitro group.
Propan-2-yl 5-(2-chloro-4-fluorophenoxy)-2-methylbenzoate: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
Propan-2-yl 5-(2-chloro-4-fluorophenoxy)-2-nitrobenzoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both chloro and fluoro substituents on the phenoxy group can enhance its stability and influence its interactions with biological targets.
Propriétés
Numéro CAS |
51282-70-3 |
|---|---|
Formule moléculaire |
C16H13ClFNO5 |
Poids moléculaire |
353.73 g/mol |
Nom IUPAC |
propan-2-yl 5-(2-chloro-4-fluorophenoxy)-2-nitrobenzoate |
InChI |
InChI=1S/C16H13ClFNO5/c1-9(2)23-16(20)12-8-11(4-5-14(12)19(21)22)24-15-6-3-10(18)7-13(15)17/h3-9H,1-2H3 |
Clé InChI |
AJYBBEVIHSJISV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)F)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


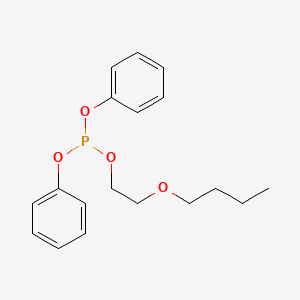
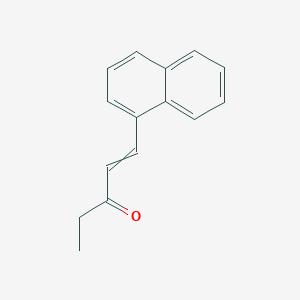
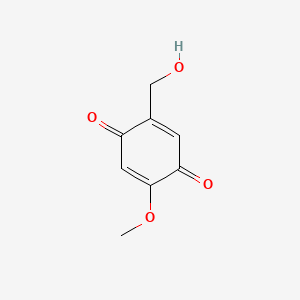

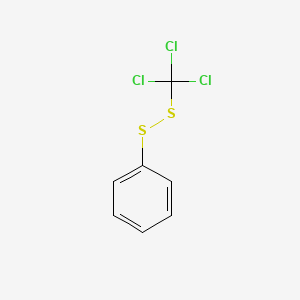
![2,2'-({3-[(2-Hydroxyethyl)amino]propyl}azanediyl)di(ethan-1-ol)](/img/structure/B14654615.png)
![5,7-Dihydroxy-1,6-dihydropyrrolo[2,3-d]pyridazine-2-carboxylic acid](/img/structure/B14654631.png)

